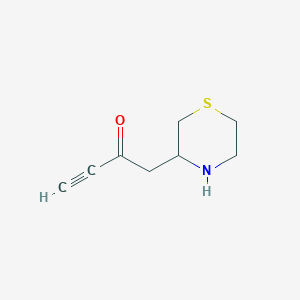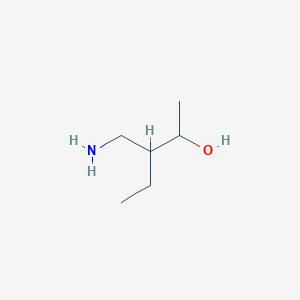
3-(Aminomethyl)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)pentan-2-ol is an organic compound with the molecular formula C6H15NO. It is a versatile chemical used in various scientific research applications due to its unique structure, which includes both an amino group and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pentan-2-ol typically involves the reaction of 3-pentanone with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms a β-amino alcohol. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-(Aminomethyl)pentan-2-one.
Reduction: Formation of various amines depending on the specific conditions.
Substitution: Formation of 3-(Chloromethyl)pentan-2-ol when using thionyl chloride.
Applications De Recherche Scientifique
3-(Aminomethyl)pentan-2-ol is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)pentan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)pentan-3-ol
- 2-(Aminomethyl)butan-1-ol
- 4-(Aminomethyl)hexan-2-ol
Uniqueness
3-(Aminomethyl)pentan-2-ol is unique due to its specific placement of the amino and hydroxyl groups, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H15NO |
|---|---|
Poids moléculaire |
117.19 g/mol |
Nom IUPAC |
3-(aminomethyl)pentan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-3-6(4-7)5(2)8/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
LNPLPBRSCJTMHP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


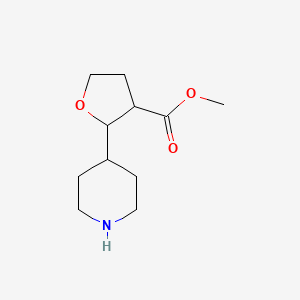

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)
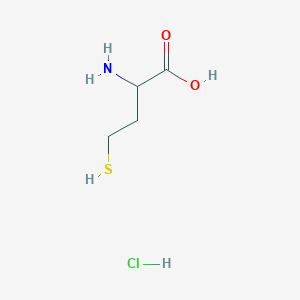
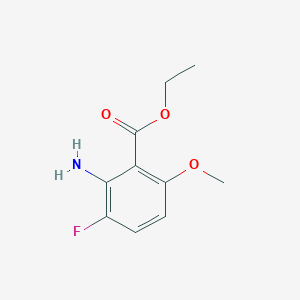

![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)

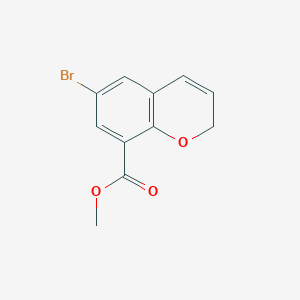
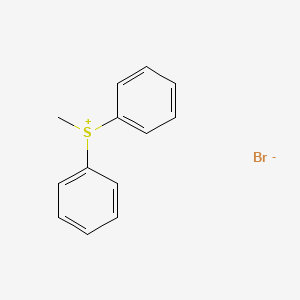

![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
